molecular formula C13H15NOS B6637503 3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile

3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile

Cat. No.: B6637503
M. Wt: 233.33 g/mol
InChI Key: YCSDBGTWRUKYCL-UHFFFAOYSA-N
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Description

3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile is an organic compound with the molecular formula C13H15NOS This compound features a benzonitrile group substituted with a 2-hydroxycyclohexylsulfanyl moiety

Properties

IUPAC Name

3-(2-hydroxycyclohexyl)sulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c14-9-10-4-3-5-11(8-10)16-13-7-2-1-6-12(13)15/h3-5,8,12-13,15H,1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSDBGTWRUKYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)SC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile typically involves the following steps:

    Formation of the Hydroxycyclohexyl Intermediate: The starting material, cyclohexene, undergoes hydroboration-oxidation to form 2-hydroxycyclohexanol.

    Thioether Formation: The 2-hydroxycyclohexanol is then reacted with thiophenol in the presence of a base such as sodium hydride to form 2-hydroxycyclohexylsulfanyl.

    Nitrile Substitution: Finally, the 2-hydroxycyclohexylsulfanyl intermediate is reacted with 3-bromobenzonitrile under palladium-catalyzed coupling conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC).

    Reduction: The nitrile group can be reduced to an amine using hydrogenation over a palladium catalyst.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane as solvent.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.

Major Products Formed

    Oxidation: 3-(2-Oxocyclohexyl)sulfanylbenzonitrile.

    Reduction: 3-(2-Hydroxycyclohexyl)sulfanylbenzylamine.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of sulfanyl and nitrile groups on biological systems.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile involves its interaction with specific molecular targets. The hydroxy and sulfanyl groups can form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The nitrile group can also participate in interactions with nucleophilic sites in biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxycyclohexyl)benzonitrile: Lacks the sulfanyl group, which may result in different chemical reactivity and biological activity.

    3-(2-Methoxycyclohexyl)sulfanylbenzonitrile: The methoxy group can alter the compound’s polarity and reactivity compared to the hydroxy group.

    3-(2-Hydroxycyclohexyl)sulfanylbenzaldehyde: The aldehyde group can participate in different types of reactions compared to the nitrile group.

Uniqueness

3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile is unique due to the presence of both the hydroxycyclohexyl and sulfanyl groups, which can impart distinct chemical and biological properties

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